
5,5'-Dinitrosalicil
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Overview
Description
However, structurally related compounds such as 5,5′-dimethylhydantoin, 5,5′-diphenylhydantoin, and 5,5′-methylenedisalicylic acid (CAS 122-25-8) are discussed extensively. These compounds share a 5,5′-disubstituted aromatic or heterocyclic core, which influences their physicochemical and bioactive properties .
For instance, 5,5′-methylenedisalicylic acid (C₁₅H₁₂O₆) is a dimeric salicylic acid derivative with a methylene bridge linking two salicylate units. It is utilized in industrial and chemical analyses due to its stability and purity . On the other hand, hydantoin derivatives like 5,5′-diphenylhydantoin (Dilantin®, CAS 630-93-3) are clinically significant anticonvulsants, while their dimethyl and diphenyl analogs conjugated to spinorphin peptides exhibit modified bioactivities .
Preparation Methods
5,5’-Dinitrosalicil can be synthesized through the nitration of salicylic acid . The reaction involves treating salicylic acid with a nitrating agent, typically a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions. The nitration process introduces nitro groups at the 5 and 5’ positions of the salicylic acid molecule, resulting in the formation of 5,5’-Dinitrosalicil . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Reaction with Reducing Sugars (DNS Assay)
DNS reacts with reducing sugars (e.g., glucose, xylose) under alkaline conditions (pH 8.5–9.5) and heat (100°C). The aldehyde/ketone group of reducing sugars reduces DNS to 3-amino-5-nitrosalicylic acid, forming a reddish-brown complex measurable at 540 nm 3.
Mechanism :
Reducing sugar (C=O)+DNSNaOH, heatColored product+Reduced DNS
This reaction is foundational for quantifying reducing sugars in biomass pretreatment, though interference from carbonyl compounds (e.g., furfural, 5-HMF) can lead to overestimation by up to 68% .
Complexation with Metal Ions (e.g., Co(II))
DNS forms stable complexes with metal ions like cobalt(II). The reaction involves coordination through the hydroxyl (-OH) and carboxyl (-COOH) groups of DNS .
Synthesis :
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CoCl₂·6H₂O reacts with DNS in aqueous solution (pH 6.0–6.5) to form [Co(DNS)₂].
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The complex exhibits d-d transitions in UV-Vis spectra, indicating metal-ligand bonding .
Physical and spectral data :
Parameter | DNS | [Co(DNS)₂] |
---|---|---|
Molar mass | 283.1 g/mol | 894.3 g/mol |
Color | Yellow | Brown |
Solubility | Poor in water | Insoluble in cold water |
Antibacterial Activity
The Co(II)-DNS complex exhibits antimicrobial activity against pathogens such as E. coli and S. aureus. Inhibition zones (mm) for 10 μL samples:
Pathogen | Inhibition Zone (mm) |
---|---|
E. coli | 12–15 |
S. aureus | 10–13 |
Klebsiella pneumonia | 8–11 |
Spectral Characterization
IR Analysis :
-
DNS shows strong absorption at 1614 cm⁻¹ (C-N stretch) and 3260 cm⁻¹ (O-H stretch).
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The Co(II) complex exhibits shifts in these bands due to metal-ligand interactions .
Mass Spectrometry :
Limitations and Interferences
The DNS assay is prone to false positives when carbonyl compounds (e.g., furfural) are present, leading to inaccurate sugar quantification. For example, a solution containing 0.1 g/L glucose and 0.1 g/L furfural yields a 68% higher reading than actual glucose content .
Scientific Research Applications
5,5’-Dinitrosalicil is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Quantitative Analysis of Reducing Sugars: It is used in the DNS method to quantify reducing sugars in various samples, including food items and biological fluids.
Enzyme Kinetics Studies: The compound is employed to measure the activity of glycoside hydrolases by quantifying the reducing sugars produced during enzymatic reactions.
Biochemical Assays: It is used in various biochemical assays to detect and quantify reducing substances.
Mechanism of Action
The mechanism of action of 5,5’-Dinitrosalicil involves its reaction with reducing sugars to form a colored complex. The compound’s nitro groups are reduced to amino groups in the presence of reducing sugars, resulting in the formation of 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm . This color change is used to quantify the concentration of reducing sugars in a sample.
Comparison with Similar Compounds
Physicochemical Properties
- Stability: Spinorphin-hydantoin derivatives remain stable at physiological pH (7.4) and 37°C for up to 6 hours, but prolonged incubation at 40°C leads to hydrolysis, especially in dimethylhydantoin analogs (e.g., Dm-S6) . 5,5′-Methylenedisalicylic acid exhibits high thermal and chemical stability, making it suitable for analytical applications .
Table 2: Bioactive Properties Comparison
- Mechanistic Insights: Spinorphin-hydantoin derivatives retain anticonvulsant efficacy even when hydantoin residues are replaced, suggesting peptide backbone dominance in bioactivity . Electrochemical and fluorescence analyses indicate that these peptides form stable ions at physiological pH, enabling interaction with neuronal targets .
Biological Activity
5,5'-Dinitrosalicil (DNS) is a compound derived from salicylic acid, notable for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects, supported by various studies and experimental data.
This compound is characterized by the presence of two nitro groups attached to the salicylic acid structure. This modification enhances its reactivity and biological activity. The compound is often utilized in biochemical assays, particularly for measuring reducing sugars.
Antioxidant Activity
This compound exhibits significant antioxidant properties. In a study assessing its ability to scavenge free radicals, the compound demonstrated a half-maximal effective concentration (EC50) of 52.77 µg/mL. This activity was comparable to standard antioxidants like ascorbic acid .
Antidiabetic Activity
The compound has been evaluated for its potential to inhibit α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies showed that this compound effectively reduced α-amylase activity. The inhibition percentage was calculated using the absorbance method with a 3,5-dinitrosalicylic acid solution as part of the assay . The findings suggest that it may help in managing blood glucose levels.
Anticancer Activity
Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, cytotoxicity assays using the A549 human lung cancer cell line revealed significant cell viability reduction upon treatment with the compound. The MTT assay demonstrated that higher concentrations of DNS led to increased anticancer efficacy .
Study on Anticancer Properties
A comprehensive study investigated the anticancer properties of this compound on A549 cells. The results indicated a dose-dependent inhibition of cell proliferation. At a concentration of 100 µg/mL, significant cytotoxicity was observed compared to control groups. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .
Inhibition of Glycosylation
Another study evaluated the glycosylation inhibition capacity of this compound in the presence of glucose solutions. Results showed that the compound effectively reduced hemoglobin glycosylation levels over time, indicating potential benefits for diabetic patients by mitigating complications associated with hyperglycemia .
Data Table: Biological Activities of this compound
Activity | Methodology | Result |
---|---|---|
Antioxidant | DPPH Scavenging Assay | EC50 = 52.77 µg/mL |
α-Amylase Inhibition | Spectrophotometric Assay | Significant inhibition observed |
Cytotoxicity | MTT Assay on A549 Cells | Dose-dependent cytotoxicity |
Glycosylation Inhibition | Hemoglobin Glycosylation Assay | Reduced glycosylation levels |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5,5'-Dinitrosalicil with high purity, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves nitration of salicylic acid derivatives under controlled conditions. To optimize purity, use stepwise monitoring via HPLC or TLC to isolate intermediates . Reaction yield optimization may require adjusting stoichiometric ratios (e.g., nitric acid concentration) and temperature gradients. Post-synthesis purification via recrystallization in ethanol or acetonitrile is recommended, with purity verified by NMR (¹H/¹³C) and melting point analysis .
Q. How can researchers characterize the structural stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to humidity (40–80% RH), heat (25–60°C), and light (UV/visible spectrum). Monitor degradation using FTIR for functional group changes and LC-MS to identify breakdown products. Store samples in amber vials with desiccants at 4°C to minimize hydrolysis and photodegradation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for persistent symptoms .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound with oxidizing agents be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or trace metal catalysts. Design controlled experiments using differential scanning calorimetry (DSC) to assess exothermic reactivity thresholds. Compare results in polar (e.g., DMSO) vs. nonpolar solvents (e.g., hexane) and validate with kinetic modeling .
Q. What advanced analytical techniques differentiate this compound from its isomer 4,4'-Dinitrosalicil in complex mixtures?
- Methodological Answer : Employ X-ray crystallography for definitive structural confirmation. For mixtures, use LC-DAD-ESI-MS with a C18 column and isocratic elution (acetonitrile/water + 0.1% formic acid). Monitor UV-Vis spectra at 254 nm and 310 nm to distinguish isomers based on λmax shifts .
Q. How can computational modeling predict the solvatochromic behavior of this compound in novel solvents?
- Methodological Answer : Apply density functional theory (DFT) with solvent continuum models (e.g., COSMO-RS) to simulate electronic transitions. Validate predictions experimentally using UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMF, chloroform). Correlate results with Kamlet-Taft parameters for solvent-solute interactions .
Q. What strategies mitigate interference from byproducts during electrochemical studies of this compound?
- Methodological Answer : Use cyclic voltammetry with a glassy carbon electrode and a Ag/AgCl reference electrode. Pre-treat samples with SPE (solid-phase extraction) cartridges to remove impurities. For persistent interference, apply multivariate calibration (e.g., PLS regression) to deconvolute overlapping redox peaks .
Q. Data Integrity & Experimental Design
Q. How should researchers design dose-response studies to evaluate the biological activity of this compound while minimizing false positives?
- Methodological Answer : Use a randomized block design with triplicate assays across logarithmic concentration ranges (e.g., 1 nM–100 µM). Include negative controls (solvent-only) and positive controls (e.g., known inhibitors). Validate results via ANOVA with post-hoc Tukey tests to account for batch variability .
Q. What statistical approaches are suitable for reconciling variability in spectroscopic data for this compound across research groups?
- Methodological Answer : Apply meta-analysis techniques to aggregate data, weighting studies by sample size and measurement precision (e.g., inverse-variance weighting). Use Bland-Altman plots to assess inter-lab bias and RSD thresholds (<5%) for acceptable reproducibility .
Q. Ethical & Regulatory Considerations
Q. How can researchers ensure compliance with evolving chemical safety regulations when publishing studies on this compound?
- Methodological Answer : Regularly consult TSCA and REACH databases for updates. Disclose all hazard classifications (e.g., GHS codes) in manuscripts and include SDS data for synthesis protocols. For international collaborations, align with the strictest regulatory framework among participating countries .
Properties
CAS No. |
528-10-9 |
---|---|
Molecular Formula |
C14H8N2O8 |
Molecular Weight |
332.22 g/mol |
IUPAC Name |
1,2-bis(2-hydroxy-5-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O8/c17-11-3-1-7(15(21)22)5-9(11)13(19)14(20)10-6-8(16(23)24)2-4-12(10)18/h1-6,17-18H |
InChI Key |
MLHGVVVOOIXMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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